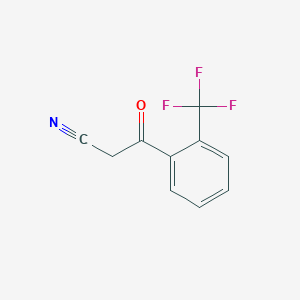

2-Trifluorométhylbenzoylacétonitrile

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmaceutical Applications

The trifluoromethyl group is known to influence the pharmacological properties of compounds, making them more potent or selective. As such, 2-Trifluoromethylbenzoylacetonitrile has been investigated for its potential in drug development.

1.1. Synthesis of Bioactive Compounds

Research has shown that derivatives of 2-trifluoromethylbenzoylacetonitrile can serve as precursors for various bioactive compounds. For example, it has been utilized in the synthesis of antiandrogens that exhibit activity against prostate cancer cell lines . The structure-activity relationship studies indicate that modifications at the trifluoromethyl position can significantly alter biological efficacy.

1.2. FDA-Approved Drugs

The incorporation of trifluoromethyl groups into drug molecules has been linked to improved metabolic stability and bioavailability. A review highlighted several FDA-approved drugs containing trifluoromethyl groups, demonstrating their importance in modern medicinal chemistry . While direct applications of 2-trifluoromethylbenzoylacetonitrile in approved drugs were not specified, its derivatives are likely to play similar roles.

Agricultural Applications

The compound also shows promise in agricultural chemistry, particularly as an intermediate for herbicides and insecticides.

2.1. Synthesis of Agricultural Chemicals

The synthesis pathways involving 2-trifluoromethylbenzoylacetonitrile allow for the production of various agrochemicals that target specific pests or weeds while minimizing environmental impact. For instance, it can be transformed into key intermediates for the synthesis of herbicides . These agrochemicals benefit from the enhanced activity conferred by the trifluoromethyl group.

Material Science Applications

In material science, 2-trifluoromethylbenzoylacetonitrile can be used to develop advanced materials with specific properties.

3.1. Polymer Chemistry

Research indicates that incorporating trifluoromethyl-containing compounds into polymers can enhance their thermal stability and chemical resistance. This application is particularly relevant in developing coatings and materials for electronic devices.

Data Table: Applications Overview

Case Study 1: Antiandrogen Development

A study synthesized a library of compounds based on 2-trifluoromethylbenzoylacetonitrile and evaluated their activity against LNCaP prostate cancer cells. Results indicated that specific modifications led to enhanced antiandrogenic activity, suggesting potential therapeutic applications in hormone-related cancers .

Case Study 2: Herbicide Synthesis

Another investigation focused on synthesizing herbicides from derivatives of 2-trifluoromethylbenzoylacetonitrile. The resulting compounds demonstrated effective weed control with reduced toxicity to non-target species, highlighting their potential for sustainable agriculture practices .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethylbenzoylacetonitrile typically involves the reaction of Benzenepropanenitrile, β-imino-2-(trifluoromethyl)- with appropriate reagents . One common method includes the use of anhydrous hydrogen fluoride and a catalyst to fluoridate 2-trichloromethyl benzal chloride, followed by reactions with nitric acid to obtain the target compound .

Industrial Production Methods: Industrial production methods for 2-Trifluoromethylbenzoylacetonitrile often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fluoridation, hydrolysis, and oxidation, with careful control of reaction parameters to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Trifluoromethylbenzoylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mécanisme D'action

The mechanism of action of 2-Trifluoromethylbenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparaison Avec Des Composés Similaires

- 2-Trifluoromethylbenzoic acid

- 2-Trifluoromethylbenzaldehyde

- 2-Trifluoromethylbenzyl chloride

Comparison: 2-Trifluoromethylbenzoylacetonitrile is unique due to its specific structure and reactivityFor instance, while 2-Trifluoromethylbenzoic acid is primarily used in the synthesis of sterilants, 2-Trifluoromethylbenzoylacetonitrile’s versatility makes it valuable in broader research and industrial contexts .

Activité Biologique

2-Trifluoromethylbenzoylacetonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of trifluoromethyl groups can enhance the lipophilicity and metabolic stability of compounds, making them promising candidates for various pharmacological applications. This article reviews the biological activity of 2-Trifluoromethylbenzoylacetonitrile, focusing on its synthesis, mechanism of action, and specific biological effects observed in recent studies.

Synthesis

The synthesis of 2-Trifluoromethylbenzoylacetonitrile typically involves the reaction of benzoyl chloride derivatives with acetonitrile under controlled conditions. The following table summarizes a general synthetic route:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Benzoyl chloride + Acetonitrile + Base (e.g., NaOH) | 91% |

| 2 | Trifluoromethylation (using CF3 reagents) | Variable |

This method allows for the selective introduction of the trifluoromethyl group, which is crucial for enhancing the compound's biological activity.

The biological activity of 2-Trifluoromethylbenzoylacetonitrile is thought to be mediated through several mechanisms:

- Cytotoxicity : Studies have shown that derivatives containing trifluoromethyl groups exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 17.8 to 44.4 µM against different cell lines such as HePG2 and HCT116, indicating potential use in cancer therapy .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. In vitro assays revealed significant radical scavenging activities, suggesting that it may protect cells from oxidative stress .

- Enzyme Inhibition : Research indicates that certain derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative diseases .

Biological Evaluations

Recent studies have provided insights into the biological evaluations of 2-Trifluoromethylbenzoylacetonitrile:

- Cytotoxicity Assays : In a study examining cell lines A-549 and MCF-7, significant morphological changes indicative of apoptosis were observed upon treatment with derivatives of this compound. Control cells maintained normal morphology, while treated cells exhibited membrane blebbing and nuclear disintegration .

- Antimicrobial Activity : Compounds derived from 2-Trifluoromethylbenzoylacetonitrile were screened against various microbial strains, showing moderate activity against Mycobacterium tuberculosis and other pathogens .

Case Studies

Several case studies have highlighted the potential applications of 2-Trifluoromethylbenzoylacetonitrile:

- Cancer Treatment : A study demonstrated that a derivative exhibited potent cytotoxicity against pancreatic cancer cells, with mechanisms involving down-regulation of critical genes such as EGFR and KRAS .

- Neuroprotection : Another investigation focused on the inhibition of AChE by derivatives, revealing IC50 values lower than those of standard drugs like rivastigmine, thus suggesting potential for treating Alzheimer's disease .

Propriétés

IUPAC Name |

3-oxo-3-[2-(trifluoromethyl)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-6-14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZOOHHGJMAKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504996 | |

| Record name | 3-Oxo-3-[2-(trifluoromethyl)phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40018-10-8 | |

| Record name | 3-Oxo-3-[2-(trifluoromethyl)phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-3-[2-(trifluoromethyl)phenyl]propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.